molecular formula C19H15F3N2O4 B6422565 N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-31-7

N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Numéro de catalogue B6422565
Numéro CAS: 946260-31-7
Poids moléculaire: 392.3 g/mol
Clé InChI: IYIDVJZHCOMWAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-Dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, more commonly known as DQC, is a novel small molecule that has recently been studied for its potential applications in medicinal chemistry and pharmacology. DQC was first synthesized in 2017 and has since been studied for its ability to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of fatty acid amides. DQC has been found to have a number of beneficial effects in laboratory experiments, including inhibition of inflammation and pain, and potential applications in treating various diseases.

Applications De Recherche Scientifique

DQC has been studied for its potential applications in medicinal chemistry and pharmacology. DQC has been found to inhibit the enzyme fatty acid amide hydrolase (N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide), which is involved in the breakdown of fatty acid amides. DQC has also been found to have a number of beneficial effects in laboratory experiments, including inhibition of inflammation and pain, and potential applications in treating various diseases. DQC has also been studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders.

Mécanisme D'action

The mechanism of action of DQC is not fully understood. However, it is believed that DQC binds to the active site of N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, preventing the enzyme from breaking down fatty acid amides. This results in an accumulation of fatty acid amides, which can have beneficial effects on inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DQC have been studied in laboratory experiments. DQC has been found to inhibit the breakdown of fatty acid amides, resulting in an accumulation of these compounds. This accumulation of fatty acid amides has been found to have a number of beneficial effects, including inhibition of inflammation, pain, and other physiological processes. DQC has also been found to have potential applications in the treatment of depression, anxiety, and other mental health disorders.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using DQC for laboratory experiments include its ability to inhibit the enzyme N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, resulting in an accumulation of fatty acid amides. This accumulation of fatty acid amides can have beneficial effects on inflammation, pain, and other physiological processes. Additionally, DQC is relatively easy to synthesize and is not toxic to cells.
The limitations of using DQC for laboratory experiments include its lack of specificity for N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, which can lead to off-target effects. Additionally, DQC has not been tested in human clinical trials, and its long-term effects are unknown.

Orientations Futures

For research on DQC include developing more specific inhibitors of N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, investigating the long-term effects of DQC in human clinical trials, and exploring the potential applications of DQC in the treatment of various diseases. Additionally, further research is needed to understand the biochemical and physiological effects of DQC, as well as its mechanism of action.

Méthodes De Synthèse

DQC was first synthesized in 2017 using a three-step synthesis method. The first step involved the reaction of p-dimethoxybenzaldehyde with trifluoroacetic anhydride to form a trifluoroacetylated intermediate. The second step involved the reaction of the trifluoroacetylated intermediate with 4-hydroxyquinoline-3-carboxylic acid to form the desired product. The third step involved the deprotection of the trifluoroacetyl group, yielding the desired DQC product.

Propriétés

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c1-27-14-7-6-10(8-15(14)28-2)24-18(26)12-9-23-16-11(17(12)25)4-3-5-13(16)19(20,21)22/h3-9H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIDVJZHCOMWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.